Tert-butyl 3-carbamothioylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-carbamothioylazetidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O2S . It has a molecular weight of 216.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-4-6(5-11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 216.3 .Scientific Research Applications
Metal-Free Synthesis
Xie et al. (2019) describe a method for synthesizing various quinoxaline-3-carbonyl compounds, involving the use of tert-butyl carbazate. This technique is notable for its efficiency, eco-friendliness, and metal-free conditions, highlighting the utility of tert-butyl carbazate in organic synthesis (Xie et al., 2019).
Enantioselective Esterification
Ishihara et al. (2008) achieved the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction using tert-butyl alcohol. This process demonstrates the role of tert-butyl derivatives in producing enantiomerically pure compounds (Ishihara et al., 2008).
Diels-Alder Reactions
Padwa et al. (2003) explored the Diels-Alder reactions of a 2-amido substituted furan, using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This research sheds light on the application of tert-butyl derivatives in facilitating complex organic reactions (Padwa et al., 2003).
As a Chiral Auxiliary
Studer et al. (1995) utilized tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis, highlighting its use as a chiral auxiliary. This research underlines the importance of tert-butyl derivatives in stereoselective synthesis (Studer et al., 1995).
Protection of Carboxylic Acids
Pardo et al. (2001) discuss the use of fluorous derivatives of tert-butyl alcohol as protecting groups for carboxylic acids in fluorous synthesis. This study indicates the versatility of tert-butyl derivatives in protecting sensitive functional groups (Pardo et al., 2001).
Antibacterial Activity
Song et al. (2009) synthesized tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, exploring its antibacterial properties. This research demonstrates the potential of tert-butyl derivatives in medicinal chemistry, especially as antibacterial agents (Song et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-carbamothioylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-4-6(5-11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUQCZRXSJGXAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037798-36-9 | |
Record name | tert-butyl 3-carbamothioylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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